

# An In-Depth Technical Guide to Tetraglycerol: Chemical Structure, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tetraglycerol**

Cat. No.: **B008353**

[Get Quote](#)

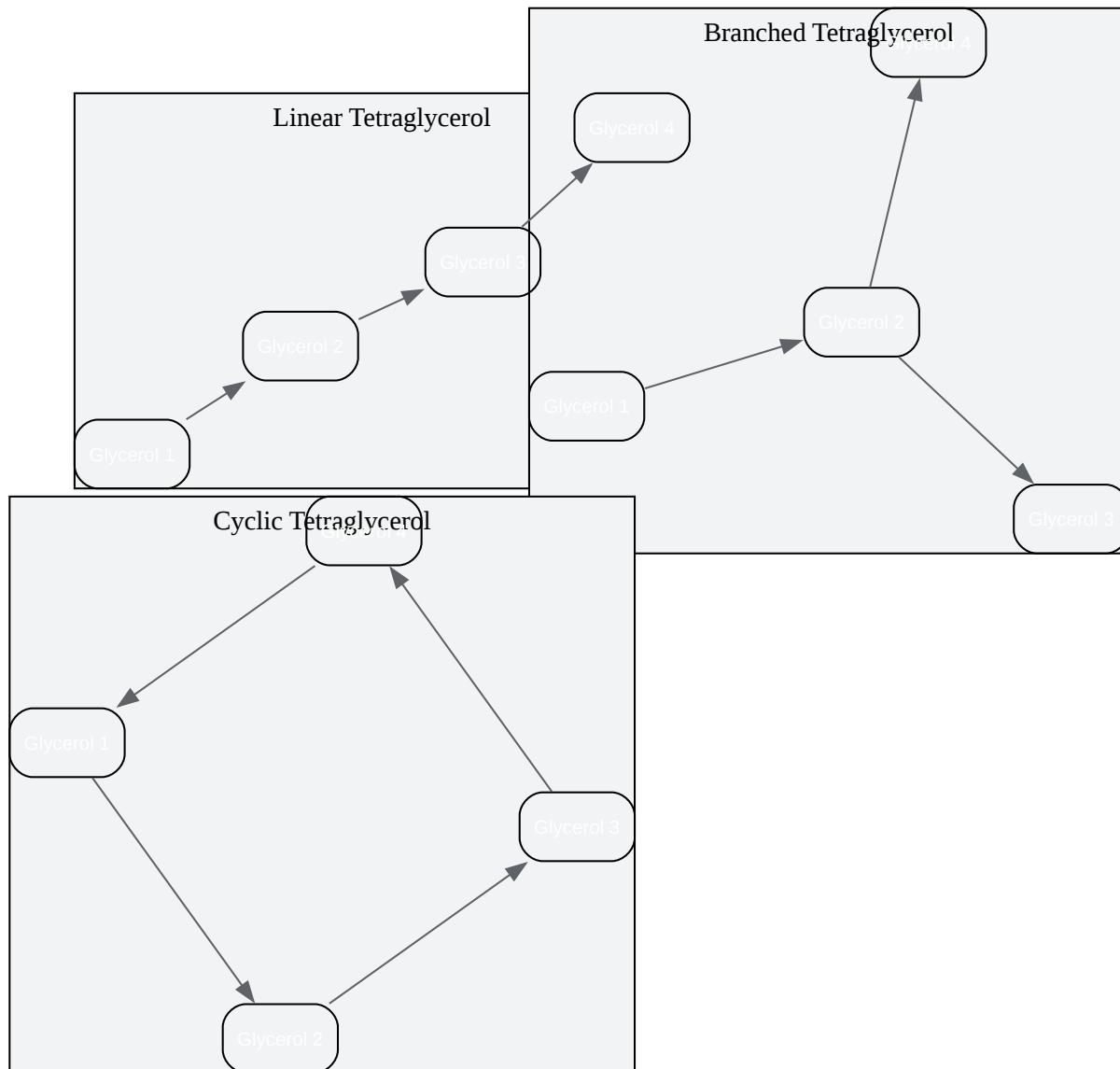
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tetraglycerol**, also known as polyglycerol-4 (PG-4), is a polyether polyol composed of four glycerol units linked by ether bonds. As a member of the polyglycerol family, it has garnered significant interest across various scientific and industrial sectors, including pharmaceuticals, cosmetics, and food science, owing to its unique physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and applications of **tetraglycerol**, with a focus on its relevance to research and development.

## Chemical Structure

The term "**tetraglycerol**" can be ambiguous as it may refer to a mixture of isomers, including linear, branched, and cyclic structures. The properties and functions of **tetraglycerol** are highly dependent on its specific molecular architecture.


**Linear Tetraglycerol:** The linear isomer consists of four glycerol units connected in a chain. The IUPAC name for a linear **tetraglycerol** is 3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol.

**Branched and Cyclic Isomers:** The polymerization of glycerol can also lead to the formation of branched structures, where glycerol units are attached to the secondary hydroxyl groups of

other units, and cyclic structures. Commercial **tetraglycerol** is often a mixture of these isomers.

The molecular formula for **tetraglycerol** can be represented as C12H26O9 for the dehydrated polymer, although it is sometimes cited as C12H32O12, which corresponds to four individual glycerol molecules.[1][2]

Below is a diagram illustrating the potential isomeric structures of **tetraglycerol**.



[Click to download full resolution via product page](#)

Caption: Isomeric forms of **tetraglycerol**.

## Physicochemical Properties

**Tetraglycerol** is typically a clear, colorless to yellowish, viscous, and hygroscopic liquid.[3][4] Its physical and chemical properties can vary depending on the isomeric composition and purity.

| Property         | Value                    | Reference |
|------------------|--------------------------|-----------|
| Appearance       | Yellowish viscous liquid | [5]       |
| Molecular Weight | 368.38 g/mol             | [1]       |
| Melting Point    | 178 °C                   | [2]       |
| Water Content    | < 1 g/kg                 | [3]       |
| Purity           | 95%                      | [5]       |
| Solubility       | Miscible with water      | [4]       |


## Experimental Protocols

### Synthesis of Linear Polyglycerol-4

The synthesis of linear polyglycerol involves a multi-step process to control the polymerization and avoid the formation of branched isomers.[6][7]

1. Protection of the Monomer: The primary hydroxyl group of a glycerol derivative, such as solketal (isopropylidene glycerol), is protected to prevent branching. The remaining hydroxyl group is then converted to a more reactive species, for example, by reaction with epichlorohydrin to form the glycidyl ether.
2. Anionic Ring-Opening Polymerization: The protected monomer undergoes anionic ring-opening polymerization. An initiator, such as an alkoxide, is used to start the polymerization process. The reaction is typically carried out in an aprotic solvent under an inert atmosphere. The degree of polymerization is controlled by the monomer-to-initiator ratio.
3. Deprotection: After polymerization, the protecting groups are removed to yield the final linear polyglycerol. For example, the isopropylidene group can be removed by acid-catalyzed hydrolysis.

The following diagram outlines the general workflow for the synthesis of linear polyglycerol-4.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for linear polyglycerol-4.

## Analysis of Tetraglycerol

The analysis of **tetraglycerol** and its derivatives often involves chromatographic techniques to separate and identify the different oligomers and isomers. Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

## Applications in Research and Drug Development

The biocompatibility, high water solubility, and multifunctional nature of polyglycerols make them attractive for various biomedical and pharmaceutical applications.[\[6\]](#)

**Drug Delivery:** **Tetraglycerol** and its derivatives are explored as carriers for drug delivery. Their hydrophilic nature can improve the solubility of poorly water-soluble drugs, and the multiple hydroxyl groups can be functionalized for targeted delivery or controlled release. For instance, matrices prepared from **tetraglycerol** esters have shown a steady rate of protein release without a significant initial burst.[\[5\]](#)

**Bioconjugation:** Linear polyglycerols are being investigated as alternatives to polyethylene glycol (PEG) for the modification of proteins and other biologics.[\[8\]](#) This process, known as "polyglycerolation," can enhance the stability and circulation time of therapeutic proteins while potentially reducing immunogenicity.

**Cosmetic and Personal Care Formulations:** In cosmetics, polyglycerol-4 is used as a humectant, emulsifier, and solubilizer.[\[4\]](#) Its ability to retain moisture makes it a valuable ingredient in skincare products.

## Conclusion

**Tetraglycerol** is a versatile polyether polyol with a complex chemistry and a wide range of applications. Understanding its isomeric structures and their corresponding properties is crucial

for its effective utilization in research and development. The ability to synthesize well-defined linear architectures opens up new possibilities for its application in advanced fields such as drug delivery and bioconjugation. As research continues, the full potential of **tetraglycerol** as a multifunctional platform in science and industry is yet to be fully realized.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tetraglycerol | C12H32O12 | CID 19708237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Tetraglycerol (EVT-355902) | 56491-53-3 [evitachem.com]
- 3. lookpolymers.com [lookpolymers.com]
- 4. Pure VEGETABLE POLYGLYCERINE-4 - Spiga Nord S.p.A. [spiganord.com]
- 5. bocsci.com [bocsci.com]
- 6. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 571. Linear Polyglycerol for N-terminal-selective Modification of Interleukin-4 • AG Haag • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Tetraglycerol: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b008353#tetraglycerol-chemical-structure-and-properties>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)